molecular formula C13H9Cl2NO B12569586 (4-Amino-3,5-dichlorophenyl)(phenyl)methanone CAS No. 193140-41-9

(4-Amino-3,5-dichlorophenyl)(phenyl)methanone

Cat. No.: B12569586
CAS No.: 193140-41-9
M. Wt: 266.12 g/mol
InChI Key: YARYATISBZRWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3,5-dichlorophenyl)(phenyl)methanone is an organic compound with a complex structure that includes both amino and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3,5-dichlorophenyl)(phenyl)methanone typically involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,5-dichlorophenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Amino-3,5-dichlorophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-3,5-dichlorophenyl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3,5-dichlorophenyl)(phenyl)methanol
  • (4-Amino-3,5-dichlorophenyl)(phenyl)ethanone
  • (4-Amino-3,5-dichlorophenyl)(phenyl)propanone

Uniqueness

(4-Amino-3,5-dichlorophenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

193140-41-9

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

(4-amino-3,5-dichlorophenyl)-phenylmethanone

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H,16H2

InChI Key

YARYATISBZRWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.